molecular formula C10H11N5O4 B12934942 (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

Cat. No.: B12934942
M. Wt: 265.23 g/mol
InChI Key: ZKZUACIRGMNHKU-FAWMWEEZSA-N
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Description

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by a purine base (adenine) attached to a ribose sugar molecule. Nucleoside analogs are significant in various biological processes and have applications in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one typically involves the following steps:

    Glycosylation Reaction: The purine base (adenine) is glycosylated with a protected ribose derivative under acidic conditions.

    Deprotection: The protecting groups on the ribose are removed under mild conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes:

    Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized compound.

    Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy ensure the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Adenine derivatives with oxidized ribose.

    Reduction Products: Deoxyadenosine analogs.

    Substitution Products: N-alkylated or N-acylated adenine derivatives.

Scientific Research Applications

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.

    Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This interference can inhibit viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.

    Adenosine: Contains a hydroxyl group at the 2’ position but lacks modifications at other positions.

    Vidarabine: An antiviral nucleoside analog with a similar structure but different stereochemistry.

Uniqueness

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is unique due to its specific stereochemistry and hydroxyl group modifications, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1

InChI Key

ZKZUACIRGMNHKU-FAWMWEEZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N

Origin of Product

United States

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